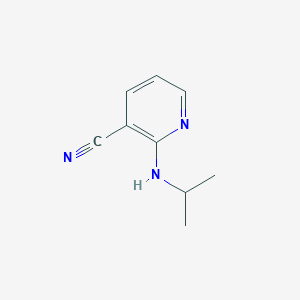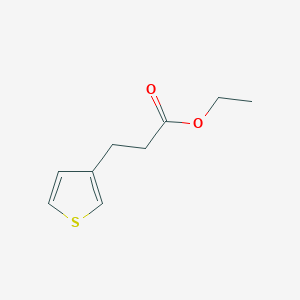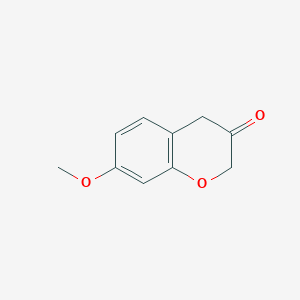
7-Methoxychroman-3-one
Descripción general
Descripción
7-Methoxychroman-3-one , also known as Fustin or 3,7-dihydroxy-6-methoxychromen-4-one , is a natural compound found in the heartwood of various plant species. Structurally, it belongs to the class of oxygen-containing heterocycles and acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities compared to chromone due to the absence of a double bond between C-2 and C-3 .
Synthesis Analysis
Several studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds. These compounds play a crucial role in medicinal chemistry and exhibit diverse biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular formula of 7-Methoxychroman-3-one is C10H10O3 with a molecular weight of 178.18 g/mol . It contains a chromanone framework, which is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .
Chemical Reactions Analysis
Studies have reported the mechanism of action of 7-Methoxychroman-3-one, and its pharmacokinetics have been investigated among non-breastfeeding and breastfeeding women . It exhibits antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
7-Methoxychroman-3-one derivatives have been synthesized and tested for cytotoxic properties against human cancer cell lines. These compounds have shown potential in inhibiting the proliferation of cancer cells .
Antibacterial Activity
Some derivatives of 7-Methoxychroman-3-one have exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential use in developing new antibacterial agents .
Antifungal Potential
Certain azolyl chromanone phenyl hydrazones derived from 7-Methoxychroman-3-one have shown antifungal potential, which could be explored further for treating fungal infections .
Anti-Proliferative Action
Specific molecules containing 7-Methoxychroman-3-one have been evaluated for their anti-proliferative action, with some compounds demonstrating the ability to arrest the G2/M phase of the cell cycle, which is crucial in controlling cell division .
Direcciones Futuras
Mecanismo De Acción
Target of Action
7-Methoxychroman-3-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been shown to exhibit a wide range of pharmacological activities Chroman-4-one analogs have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Mode of Action
It is known that chroman-4-one analogs interact with their targets to exert their effects . For instance, some Chroman-4-one analogs have been reported to inhibit enzymes like acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
Given the diverse biological activities of chroman-4-one analogs, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . These effects suggest that 7-Methoxychroman-3-one may have similar impacts at the molecular and cellular levels.
Action Environment
This compound represents a promising area of study in the field of medicinal chemistry .
Propiedades
IUPAC Name |
7-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472106 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76322-24-2 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


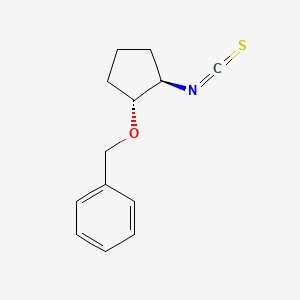
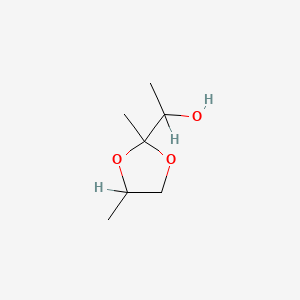
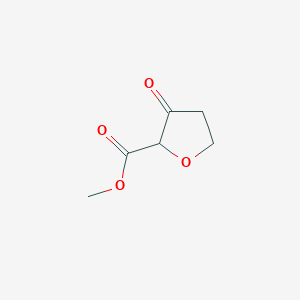


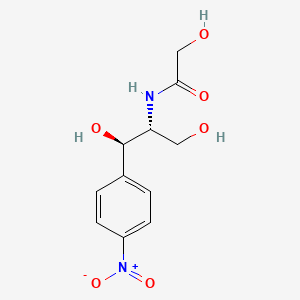

![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
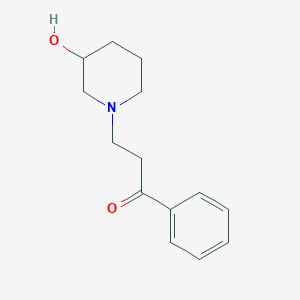

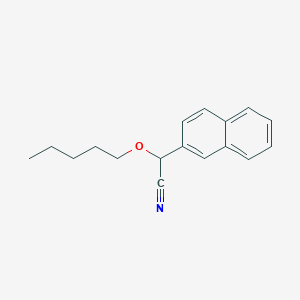
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)
